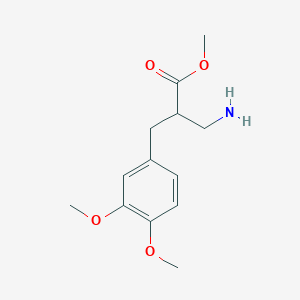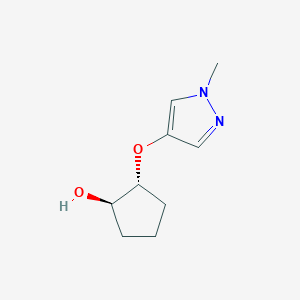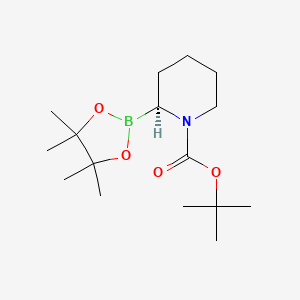![molecular formula C19H26N4O2 B13348784 N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a nucleophilic aromatic substitution reaction.
Attachment of the acetamide group: This can be done through an acylation reaction, where the piperazine derivative reacts with an acyl chloride or anhydride.
Cyclopentyl cyanation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These may include:
Binding to receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclopentyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide: Similar structure with a fluoro group instead of a methoxy group.
N-(1-cyanocyclopentyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide lies in its specific functional groups and their arrangement, which may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group, for example, may influence its binding affinity and selectivity for certain biological targets.
特性
分子式 |
C19H26N4O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H26N4O2/c1-25-17-7-3-2-6-16(17)23-12-10-22(11-13-23)14-18(24)21-19(15-20)8-4-5-9-19/h2-3,6-7H,4-5,8-14H2,1H3,(H,21,24) |
InChIキー |
JKFWNPCPXJPBGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
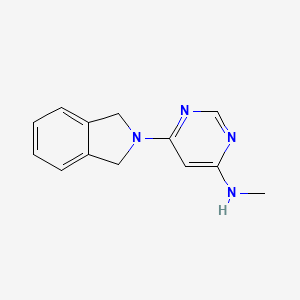
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
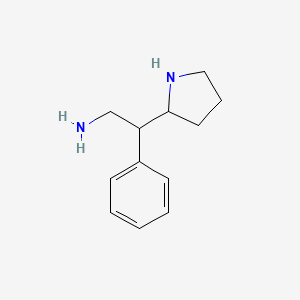
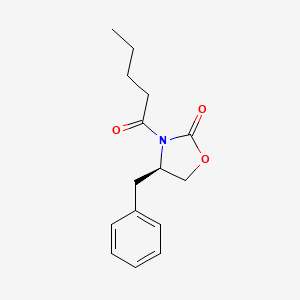
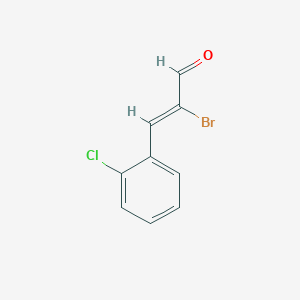
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)

